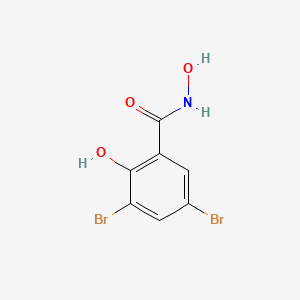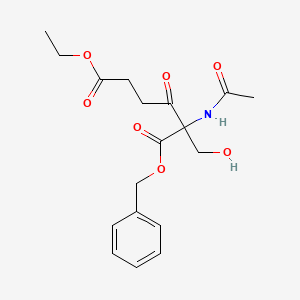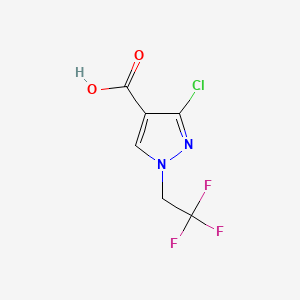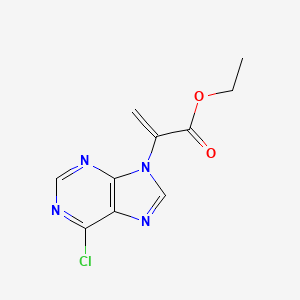
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is a complex organic compound that features both a quinoline and a piperidine moiety. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Formation of the Piperidine Moiety: Piperidine can be synthesized from pyridine through hydrogenation.
Coupling of the Moieties: The quinoline and piperidine moieties can be coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Tetrahydroquinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol would depend on its specific biological target. Generally, compounds with quinoline and piperidine moieties can interact with various enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require experimental validation.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Piperidine Derivatives: Such as piperine, known for its bioenhancing properties.
Uniqueness
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol is unique due to the combination of both quinoline and piperidine moieties in a single molecule, which may confer unique biological activities and chemical reactivity.
属性
CAS 编号 |
6626-52-4 |
|---|---|
分子式 |
C17H26N2O |
分子量 |
274.4 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-2H-quinolin-1-yl)-3-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C17H26N2O/c20-16(11-14-5-3-9-18-12-14)13-19-10-4-7-15-6-1-2-8-17(15)19/h1-2,6,8,14,16,18,20H,3-5,7,9-13H2 |
InChI 键 |
SIRJWXUJMCZVAW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)CC(CN2CCCC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-1-methylbicyclo[2.2.1]heptane](/img/structure/B14011079.png)
![ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate](/img/structure/B14011088.png)
![7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B14011090.png)

![7H-Furo[3,2-g][1]benzopyran-4-sulfonyl chloride, 9-methoxy-7-oxo-](/img/structure/B14011099.png)





